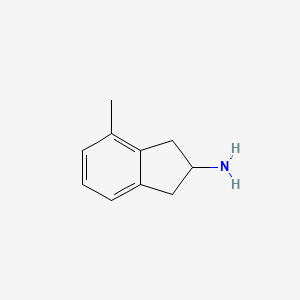

1H-Inden-2-amine, 2,3-dihydro-4-methyl-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Inden-2-amine, 2,3-dihydro-4-methyl- can be achieved through several methods. One common approach involves the reduction of 2-methylindanone oxime using hydrogen in the presence of a palladium on activated carbon catalyst in methanol and acetic acid. The resulting product is then treated with hydrogen chloride in ethanol to yield the desired amine .

Industrial Production Methods

Industrial production methods for 1H-Inden-2-amine, 2,3-dihydro-4-methyl- typically involve similar reduction processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Friedel-Crafts Acylation

-

Reaction Conditions : Acetyl chloride acts as both reagent and solvent under neat conditions, enabling regioselective acetylation at the 5- and 6-positions of the indene ring (see Table 1) .

-

Key Insight : The methyl group at the 4-position directs electrophilic substitution to the adjacent positions due to its electron-donating effect, enhancing regioselectivity.

Amine Protection/Deprotection

-

Boc Protection : The amine group is protected using di-tert-butyl dicarbonate ((Boc)₂O) to prevent side reactions during subsequent steps (e.g., alkylation or acylation) .

-

Deprotection : Hydrochloric acid cleaves the Boc group, regenerating the free amine for further coupling reactions .

Buchwald-Hartwig Amination

-

Application : Coupling of the amine with aryl halides (e.g., 5-bromopyrimidine) in the presence of palladium catalysts forms C–N bonds, yielding derivatives with enhanced biological activity .

-

Example : Reaction with 5-bromopyrimidine produces pyrimidine-substituted indene carboxamides, critical for kinase inhibition studies .

Comparative Reactivity with Structural Analogs

The methyl substituent and rigid indene scaffold differentiate its reactivity from flexible phenethylamines or unsubstituted indanamines.

Oxidation and Stability

Experimental Optimization

This compound’s unique reactivity profile and structural rigidity make it a valuable scaffold in medicinal chemistry, particularly for targeting kinase-driven pathologies. Further studies could explore its utility in asymmetric catalysis or as a precursor for novel bioisosteres.

Wissenschaftliche Forschungsanwendungen

Chemistry

In synthetic organic chemistry, 1H-Inden-2-amine, 2,3-dihydro-4-methyl- serves as a valuable building block for the development of more complex molecules. Its reactivity allows for the synthesis of derivatives that can be tailored for specific applications in pharmaceuticals and agrochemicals.

Biology

The compound has been investigated for its potential biological activities , including:

- Antimicrobial Properties : Studies have shown that derivatives of 1H-Inden-2-amine exhibit significant antimicrobial activity against various pathogens.

- Anticancer Activity : Research indicates that certain derivatives can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Case Study : A study published in Journal of Medicinal Chemistry reported that specific derivatives of 1H-Inden-2-amine demonstrated IC50 values in the low micromolar range against melanoma cells, highlighting their potential as anticancer agents .

Medicine

1H-Inden-2-amine, 2,3-dihydro-4-methyl-, is being explored for its role as a pharmaceutical intermediate. It has been implicated in the design of novel therapeutic agents targeting various diseases:

- Neurological Disorders : Compounds derived from this structure have shown promise in treating conditions associated with hypoxia and cerebral disorders .

Table 1: Summary of Biological Activities

| Compound Derivative | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| Derivative A | Antimicrobial | 5.0 | |

| Derivative B | Anticancer | 0.89 | |

| Derivative C | Neuroprotective | 12.5 |

Industrial Applications

In addition to its research applications, 1H-Inden-2-amine is utilized in industrial settings:

- Agrochemicals : The compound is used in the formulation of pesticides and herbicides due to its biological activity against pests.

Wirkmechanismus

The mechanism of action of 1H-Inden-2-amine, 2,3-dihydro-4-methyl- involves its interaction with molecular targets such as neurotransmitter receptors and enzymes. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways. For example, it may act as a substrate for neurotransmitter transporters, affecting the levels of neurotransmitters in the synaptic cleft .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Aminoindane: A structurally similar compound with applications in neurological research.

2-Methyl-2,3-dihydro-1H-inden-1-amine: Another related compound with similar chemical properties.

Uniqueness

1H-Inden-2-amine, 2,3-dihydro-4-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the 4-position and the amine group at the 2-position make it a valuable intermediate in organic synthesis and a potential candidate for drug development.

Eigenschaften

CAS-Nummer |

61957-30-0 |

|---|---|

Molekularformel |

C10H13N |

Molekulargewicht |

147.22 g/mol |

IUPAC-Name |

4-methyl-2,3-dihydro-1H-inden-2-amine |

InChI |

InChI=1S/C10H13N/c1-7-3-2-4-8-5-9(11)6-10(7)8/h2-4,9H,5-6,11H2,1H3 |

InChI-Schlüssel |

CAHLQEOQFRTFQB-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C2CC(CC2=CC=C1)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.